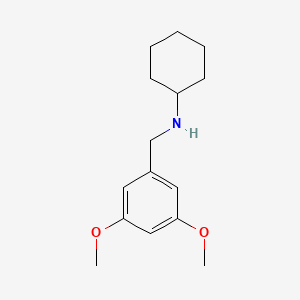
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine, also known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has since been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other drugs used in the treatment of addiction and depression, such as cocaine and amphetamines. However, 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has a lower affinity for these transporters and a shorter duration of action, making it a potentially safer alternative.
Biochemical and Physiological Effects:
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those of other drugs that act on these neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when prepared using optimized methods. It also has a shorter duration of action compared to other drugs used in the treatment of addiction and depression, making it easier to control the timing of experiments. However, 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has limitations in terms of its selectivity for dopamine and serotonin transporters, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine. One area of interest is its potential use in the treatment of addiction and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool for studying the dopamine and serotonin systems in the brain. Future studies could focus on optimizing the synthesis method and improving the selectivity of 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine for these transporters. Additionally, studies could investigate the potential for 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine to interact with other neurotransmitter systems and its effects on behavior and cognition.
Métodos De Síntesis
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine can be synthesized through a multi-step process that involves the reaction of 4-phenylcyclohexanone with methylamine and formaldehyde. The resulting intermediate is then reacted with piperazine to yield 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior. 4-methyl-N-(4-phenylcyclohexyl)-1-piperazinamine has also been studied for its potential use in the treatment of addiction and depression.
Propiedades
IUPAC Name |
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-19-11-13-20(14-12-19)18-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-6,16-18H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCREGMGZVKTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-phenylcyclohexyl)piperazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

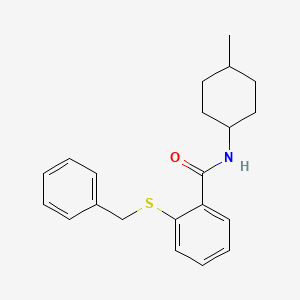
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

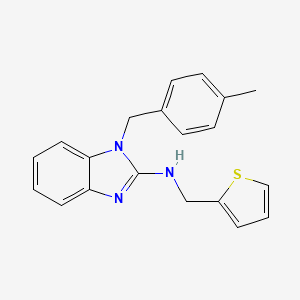
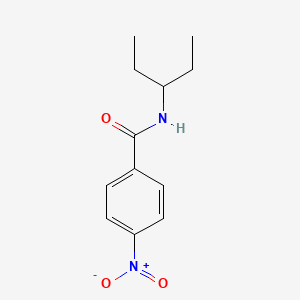
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)

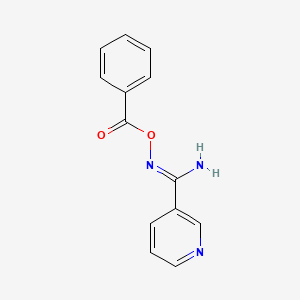
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)
![N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)

